molecular formula C26H17NO2 B14771831 4,4'-(9H-Carbazole-3,6-diyl)dibenzaldehyde

4,4'-(9H-Carbazole-3,6-diyl)dibenzaldehyde

Cat. No.: B14771831
M. Wt: 375.4 g/mol
InChI Key: ACSALCRRSHFUNA-UHFFFAOYSA-N
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Description

4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is an organic compound with the molecular formula C26H17NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde typically involves the reaction of carbazole with benzaldehyde derivatives. One common method is the condensation reaction between carbazole and 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units linked by a biphenyl group.

    9,9′-[1,1′-Biphenyl]-4,4′-diylbis[3,6-di-tert-butyl-9H-carbazole]: A more complex derivative with additional tert-butyl groups.

Uniqueness

4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial settings .

Properties

Molecular Formula

C26H17NO2

Molecular Weight

375.4 g/mol

IUPAC Name

4-[6-(4-formylphenyl)-9H-carbazol-3-yl]benzaldehyde

InChI

InChI=1S/C26H17NO2/c28-15-17-1-5-19(6-2-17)21-9-11-25-23(13-21)24-14-22(10-12-26(24)27-25)20-7-3-18(16-29)4-8-20/h1-16,27H

InChI Key

ACSALCRRSHFUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C=O

Origin of Product

United States

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